molecular formula C27H39NO2S B3140772 4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide CAS No. 478041-37-1

4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide

Cat. No.: B3140772
CAS No.: 478041-37-1
M. Wt: 441.7 g/mol
InChI Key: SNORJSCNCMOSQA-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and a 4-(4-pentylcyclohexyl)phenyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name

4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO2S/c1-5-6-7-8-21-9-11-22(12-10-21)23-13-17-25(18-14-23)28-31(29,30)26-19-15-24(16-20-26)27(2,3)4/h13-22,28H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNORJSCNCMOSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide involves several steps. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-(4-pentylcyclohexyl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key Substituents and Their Impact:
Compound Name Benzenesulfonamide Substituent N-Substituent Structural Impact
Target Compound 4-tert-butyl 4-(4-pentylcyclohexyl)phenyl High lipophilicity; potential for membrane penetration and sustained activity.
T0901317 (N-(2,2,2-trifluoro-ethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-benzenesulfonamide) None Trifluoroethyl and trifluoromethyl-hydroxy groups Electrophilic fluorine atoms enhance metabolic stability and ligand-receptor interactions .
Bosentan Related Compound A (4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide) 4-tert-butyl Pyrimidine and methoxyphenoxy groups Heterocyclic moieties enable π-π stacking and hydrogen bonding; USP reference standard .
4-Methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide () 4-methyl 4-(4-pentylcyclohexyl)phenyl Reduced steric bulk compared to tert-butyl; may alter solubility and target affinity .
Conformational Analysis:
  • The target’s 4-pentylcyclohexyl group adopts chair conformations, optimizing hydrophobic interactions in lipid-rich environments.
  • In contrast, Bosentan Related Compound A’s pyrimidine ring facilitates planar interactions with aromatic residues in enzyme binding pockets .
Pharmacological Enhancements:
  • Fluorinated analogs (e.g., T0901317) exhibit nanomolar EC50 values (~300 nM) in ligand-binding assays due to enhanced electronegativity and stability .
  • Polymorphic forms of sodium salts (e.g., ) improve aqueous solubility for oral administration, a critical factor for CCR9 antagonists in inflammatory bowel disease .

Physicochemical Properties

Property Target Compound T0901317 Bosentan Related Compound A
Molecular Weight ~477 g/mol (estimated) 492.3 g/mol 567.0 g/mol
Aqueous Solubility Low (hydrophobic substituents) Moderate (fluorine) Improved via sodium salt forms
Crystallinity Not reported Amorphous (initial lead) Polymorphic trihydrated forms characterized .
Metabolic Stability High (tert-butyl resists oxidation) Very high (fluorine) Moderate (heterocyclic cleavage) .

Biological Activity

4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide, also known by its CAS number 478041-37-1, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H39NO2S, with a molecular weight of 441.67 g/mol. The compound features a sulfonamide functional group attached to a tert-butyl and a pentylcyclohexyl phenyl moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC27H39NO2S
Molecular Weight441.67 g/mol
CAS Number478041-37-1

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in oncology and inflammation. The following sections detail specific activities observed in studies.

Antitumor Activity

Studies have indicated that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
  • Case Study : A study demonstrated that related sulfonamide compounds exhibited IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7), suggesting effective cytotoxicity .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes:

  • Inhibition of COX Enzymes : Compounds structurally related to this compound have shown potential in inhibiting COX-2, which is implicated in inflammatory processes.
  • Research Findings : In vitro studies have reported that certain sulfonamides can significantly reduce prostaglandin E2 production, a key mediator of inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfonamide compounds:

  • Substituent Effects : The presence of electron-donating groups (e.g., tert-butyl) has been correlated with enhanced biological activity compared to electron-withdrawing groups .
  • Diversity in Activity : Variations in the alkyl chain length and branching can affect the lipophilicity and overall bioavailability of the compound.

Q & A

Q. What are the standard synthetic pathways for preparing 4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide?

The synthesis typically involves a sulfonylation reaction between 4-tert-butylbenzenesulfonyl chloride and 4-(4-pentylcyclohexyl)aniline. Under basic conditions (e.g., using pyridine or triethylamine), the amine nucleophile reacts with the sulfonyl chloride to form the sulfonamide bond. Solvents like dichloromethane or tetrahydrofuran are employed, and the reaction is monitored via TLC or HPLC for completion. Post-synthesis purification often involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the presence of tert-butyl, pentylcyclohexyl, and sulfonamide groups. Aromatic proton signals typically appear between δ 7.0–8.0 ppm, while tert-butyl groups show singlet peaks near δ 1.3 ppm .
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding involving the sulfonamide group) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula and fragmentation patterns .

Q. What are the preliminary steps for evaluating biological activity?

Initial screening involves in vitro assays such as:

  • Enzyme Inhibition Studies : Testing against serine proteases or kinases, given sulfonamides’ known role as enzyme inhibitors. IC50_{50} values are determined using fluorogenic substrates .
  • Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to predict binding modes. Key steps include:

  • Protein Preparation : Retrieve the target protein’s crystal structure (e.g., from PDB), remove water molecules, and add hydrogens.
  • Ligand Parameterization : Assign partial charges and optimize the compound’s geometry using Gaussian or AMBER.
  • Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify interactions, focusing on residues near the sulfonamide and tert-butyl groups .
    Validation requires correlating computational results with experimental IC50_{50} data .

Q. How should researchers resolve contradictions in reported bioactivity data?

Discrepancies (e.g., varying IC50_{50} values across studies) may arise from differences in:

  • Assay Conditions : Buffer pH, ionic strength, or temperature. Standardize protocols (e.g., Tris-HCl buffer at pH 7.4, 25°C) .
  • Compound Purity : Validate purity via HPLC (>95%) and characterize by 1^1H NMR to exclude impurities .
  • Cell Line Variability : Use authenticated cell lines (e.g., ATCC) and include positive controls (e.g., known inhibitors) .

Q. What strategies enhance selectivity for specific biological targets?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with smaller alkyl groups) to identify critical pharmacophores .
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .
  • Crystallographic Analysis : Co-crystallize the compound with the target protein to guide rational design .

Q. How can researchers mitigate challenges in crystallizing this compound?

  • Solvent Selection : Screen solvents with varying polarities (e.g., ethanol, acetonitrile) and use vapor diffusion techniques.
  • Temperature Gradients : Slow cooling from 40°C to 4°C promotes crystal nucleation.
  • Additives : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal packing via hydrogen bonds .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationColumn chromatography, reaction kinetics
Structural ValidationXRD, 1^1H/13^13C NMR, HRMS
Biological ScreeningMicrodilution assays, fluorescence quenching
Computational AnalysisDocking, MD simulations, MM-PBSA

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Reactant of Route 2
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4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide

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